molecular formula C23H20FN5O4 B2472896 N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide CAS No. 1251710-45-8

N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide

Cat. No.: B2472896
CAS No.: 1251710-45-8
M. Wt: 449.442
InChI Key: BILLXFFSTDBURX-UHFFFAOYSA-N
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Description

N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide is a useful research compound. Its molecular formula is C23H20FN5O4 and its molecular weight is 449.442. The purity is usually 95%.
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Scientific Research Applications

Urease Inhibition and Therapeutic Potential

A study by Nazir et al. (2018) explored novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their in vitro inhibitory potential against urease enzyme. The compounds synthesized exhibited potent inhibitory activities, suggesting their value in designing therapeutic agents with minimal cytotoxicity towards cell membranes. This implies potential applications in addressing conditions associated with urease activity, such as gastrointestinal disorders and infections caused by urease-producing bacteria (Nazir et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Bhandari et al. (2010) designed and synthesized novel indomethacin analogs with potential anti-inflammatory properties without gastrointestinal toxicities, a common side effect associated with NSAIDs. These compounds were tested in vivo for their anti-inflammatory, analgesic, and ulcerogenic properties, exhibiting significant activity and reduced GI ulcerogenicity, indicating their promise as non-ulcerogenic anti-inflammatory drugs (Bhandari et al., 2010).

Lipoxygenase Inhibition

Research by Aziz‐ur‐Rehman et al. (2016) on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated their ability to inhibit lipoxygenase (LOX) enzymes. These findings suggest potential applications in treating inflammatory diseases where LOX plays a key role, providing a pathway to novel anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Anticancer Evaluation

A study by Ravinaik et al. (2021) on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides evaluated these compounds for their anticancer activity against several cancer cell lines. The compounds displayed moderate to excellent anticancer activity, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Agents

Kalshetty et al. (2012) synthesized new 1-Pheyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole derivatives with potential as antimicrobial agents. These compounds were evaluated for their antimicrobial potential, indicating their applications in combating microbial infections (Kalshetty et al., 2012).

Properties

IUPAC Name

2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O4/c1-14-3-5-17(11-19(14)24)25-21(30)13-29-23(32)28-12-15(4-10-20(28)27-29)22(31)26-16-6-8-18(33-2)9-7-16/h3-12H,13H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILLXFFSTDBURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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